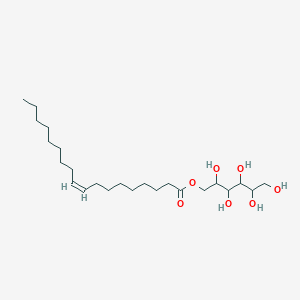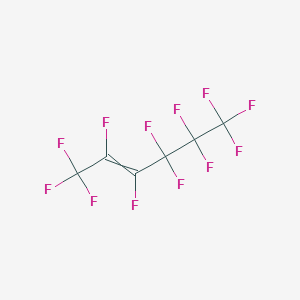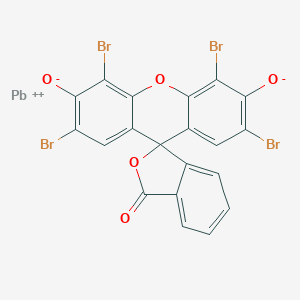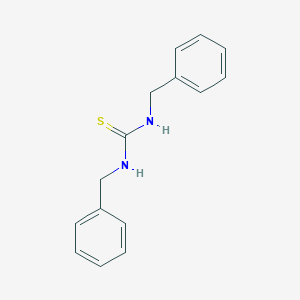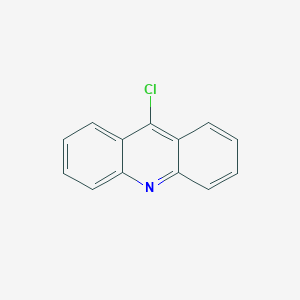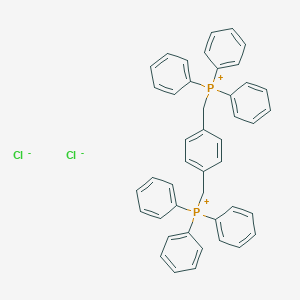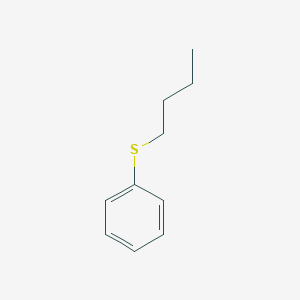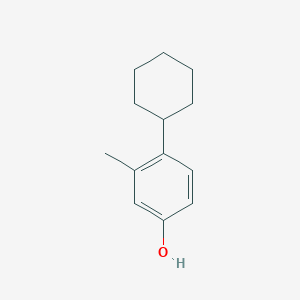
Phenol, cyclohexyl-3(or 4)-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, cyclohexyl-3(or 4)-methyl-, also known as 3-methylcyclohexylphenol or MXC, is a chemical compound that belongs to the family of alkylphenols. It is widely used in various industries, including pharmaceuticals, plastics, and pesticides. MXC has been the subject of scientific research due to its potential effects on human health and the environment.
Wirkmechanismus
MXC binds to estrogen receptors and activates the expression of estrogen-responsive genes. This can lead to a variety of physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
Biochemische Und Physiologische Effekte
MXC has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has been found to increase the expression of genes involved in cell growth and differentiation, as well as genes involved in the immune response. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
Vorteile Und Einschränkungen Für Laborexperimente
MXC has been widely used in laboratory experiments to study its effects on human health and the environment. One advantage of using MXC in laboratory experiments is that it has a well-characterized mechanism of action and is relatively easy to synthesize. However, MXC has some limitations in laboratory experiments, including its potential to interact with other chemicals and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for research on MXC. One area of research is the development of new methods for synthesizing MXC that are more efficient and environmentally friendly. Another area of research is the study of MXC's effects on human health, including its potential to disrupt the endocrine system and its potential to cause cancer. Finally, there is a need for further research on the environmental effects of MXC, including its potential to accumulate in the environment and its potential to affect wildlife.
Wissenschaftliche Forschungsanwendungen
MXC has been studied for its potential effects on human health and the environment. It has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. MXC has been found to bind to estrogen receptors and activate the expression of estrogen-responsive genes.
Eigenschaften
CAS-Nummer |
1596-16-3 |
|---|---|
Produktname |
Phenol, cyclohexyl-3(or 4)-methyl- |
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI-Schlüssel |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Andere CAS-Nummern |
71902-24-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

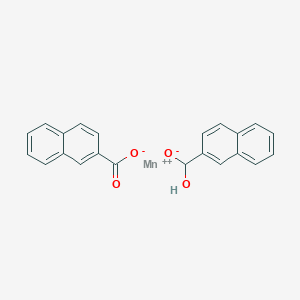
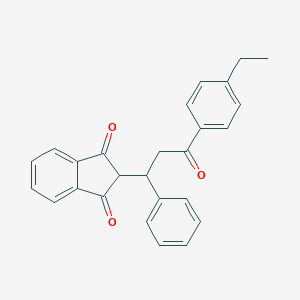
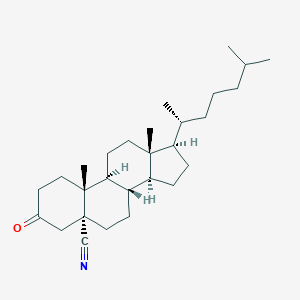
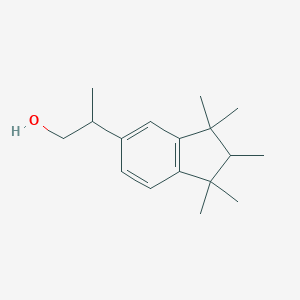
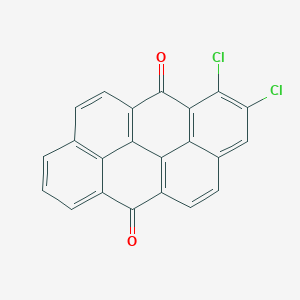
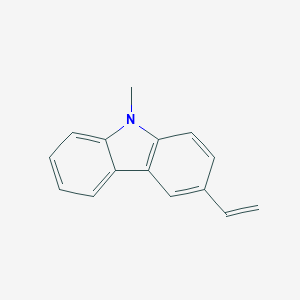
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
